molecular formula C8H14O2 B13591370 (1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol

(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol

Cat. No.: B13591370
M. Wt: 142.20 g/mol
InChI Key: SRTJGXYYQXHICA-MBNAKOSBSA-N
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Description

(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol is a bicyclic compound featuring an oxabicycloheptane ring system. This compound is notable for its unique structure, which includes a seven-membered ring with an oxygen atom and an ethan-1-ol substituent. The presence of the oxabicycloheptane ring imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane ring system in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels–Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes. The presence of the oxabicycloheptane ring system allows for unique interactions with biological macromolecules, contributing to its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol is unique due to the presence of the oxygen atom in the bicyclic ring system, which imparts distinct chemical reactivity and physical properties. This differentiates it from other similar compounds that lack the oxygen atom or have different substituents.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(1S)-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanol

InChI

InChI=1S/C8H14O2/c1-5(9)7-4-6-2-3-8(7)10-6/h5-9H,2-4H2,1H3/t5-,6?,7?,8?/m0/s1

InChI Key

SRTJGXYYQXHICA-MBNAKOSBSA-N

Isomeric SMILES

C[C@@H](C1CC2CCC1O2)O

Canonical SMILES

CC(C1CC2CCC1O2)O

Origin of Product

United States

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